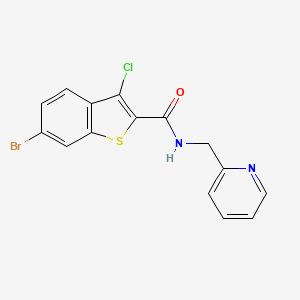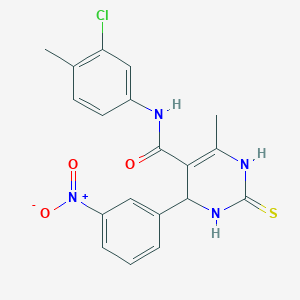![molecular formula C17H21N3O3 B4890045 1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890045.png)
1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BDP and is a pyrimidine derivative that has been synthesized using various methods. The compound has shown promise in different fields of research, including biochemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of 1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound may act as a photosensitizer, generating singlet oxygen upon excitation. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, including proteins, lipids, and nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce cell death in cancer cells, possibly through the generation of singlet oxygen. In vivo studies have shown that BDP can accumulate in tumor tissues and may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high purity, stability, and ease of synthesis. The compound has also shown promise in various fields of research, including biochemistry, pharmacology, and material science. However, the limitations of using BDP in lab experiments include its potential toxicity and the need for specialized equipment to handle the compound safely.
Direcciones Futuras
There are several future directions for research on 1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate the compound's potential as an anticancer agent in vivo. Another direction is to study the compound's mechanism of action in more detail, including its interactions with biological molecules. Additionally, BDP can be modified to improve its properties and potential applications, such as by introducing functional groups that can target specific biological molecules or by synthesizing new derivatives with improved photophysical properties. Finally, the compound can be used to synthesize new functional materials with potential applications in various fields.
In conclusion, 1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has shown promise in various fields of scientific research. The compound has been synthesized using various methods and has been investigated for its potential as an anticancer agent, fluorescent probe, and photosensitizer. The compound's mechanism of action is not fully understood, but it is believed to generate singlet oxygen upon excitation. The compound has advantages and limitations for lab experiments, and there are several future directions for research on the compound, including investigating its potential as an anticancer agent in vivo, studying its interactions with biological molecules, and synthesizing new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-dimethylaminobenzaldehyde with barbituric acid in the presence of butylamine. The reaction yields BDP as a yellow solid with a high purity.
Aplicaciones Científicas De Investigación
1-butyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. The compound has shown promise in various fields, including biochemistry, pharmacology, and material science. In biochemistry, BDP has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, the compound has been investigated for its potential as an anticancer agent. In material science, BDP has been used to synthesize new functional materials.
Propiedades
IUPAC Name |
(5Z)-1-butyl-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-5-10-20-16(22)14(15(21)18-17(20)23)11-12-6-8-13(9-7-12)19(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,18,21,23)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNFCQKKAXJQSR-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-butyl-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)

![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)

![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)

![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![1-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4890014.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890032.png)
![1-acetyl-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4890040.png)
![1-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B4890056.png)
